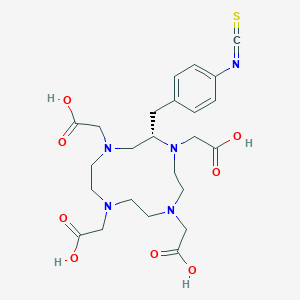

(S)-p-SCN-Bn-DOTA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H33N5O8S |

|---|---|

Peso molecular |

551.6 g/mol |

Nombre IUPAC |

2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1 |

Clave InChI |

UDOPJKHABYSVIX-FQEVSTJZSA-N |

SMILES isomérico |

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |

SMILES canónico |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

(S)-p-SCN-Bn-DOTA: A Technical Guide for Researchers in Radiopharmaceutical Development

(S)-p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelator integral to the advancement of targeted radionuclide therapy and molecular imaging. This macrocyclic compound serves as a critical linker, enabling the stable attachment of radiometals to biomolecules, thereby creating potent agents for diagnosing and treating various diseases, most notably cancer.

This technical guide provides an in-depth overview of this compound, its function, and detailed methodologies for its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of radiopharmaceutical development.

Core Function and Applications

The primary function of this compound lies in its dual chemical properties. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a highly efficient chelator that forms stable complexes with a variety of trivalent metal ions. The p-SCN-Bn (para-isothiocyanatobenzyl) group provides a reactive site for covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and other proteins.[1]

This bifunctionality allows for the development of radioimmunoconjugates (RICs) for various applications:

-

Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound facilitates the delivery of cytotoxic radiation directly to tumor cells, minimizing damage to healthy tissues.

-

Molecular Imaging (PET/SPECT): When complexed with diagnostic radioisotopes such as Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), it enables visualization of specific cellular targets in vivo, aiding in diagnosis, staging, and monitoring of disease.[2]

-

Theranostics: The ability to chelate both therapeutic and diagnostic radionuclides allows for a combined therapeutic and diagnostic approach, where the same molecular target can be used for both imaging and treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving the use of this compound in the development of radioimmunoconjugates.

| Antibody/Peptide | Molar Ratio (Chelator:Antibody) | Chelators per Antibody | Reference |

| Rituximab | 20:1 | 6.1 | [3] |

| Trastuzumab | 20:1 | 4.9 | [4] |

| S01 Antibody | Not Specified | 1.6 | [1] |

| nsIgG | Not Specified | 2.2 | [1] |

| 1C1m-Fc | 5:1 to 50:1 | Not Specified | [2] |

| Trastuzumab F(ab')₂ | 20:1 | 5.03 ± 1.5 | [5] |

| Radioisotope | Antibody/Peptide | Radiolabeling Yield (%) | Specific Activity | Stability | Reference |

| ²²⁵Ac | S01 Antibody | 75.6 - 86.7 | ~37 kBq/mg | Stable | [1] |

| ¹⁷⁷Lu | Trastuzumab | >99 | 200 µCi/mL | <1.5% release after 72h | [4] |

| ⁹⁰Y | Trastuzumab | >96 | 200 µCi/mL | <17% release after 72h | [4] |

| ¹⁷⁷Lu | Rituximab | >98 | ~0.6 GBq/mg | Stable in human serum | [6] |

| ⁹⁰Y | Rituximab | >98 | ~0.6 GBq/mg | Stable in human serum | [6] |

| ¹⁷⁷Lu | Trastuzumab F(ab')₂ | Not Specified | Not Specified | 91.96 ± 0.26% in HSA after 96h | [5] |

Experimental Protocols

Detailed methodologies for the key experimental procedures involving this compound are provided below.

Antibody Conjugation with this compound

This protocol describes the covalent attachment of the chelator to a monoclonal antibody.

-

Antibody Preparation:

-

Purify the monoclonal antibody using standard techniques (e.g., protein A/G chromatography).

-

Perform buffer exchange into a carbonate/bicarbonate buffer (e.g., 0.1 M, pH 9.0) or HEPES buffer (pH 8.5) to ensure the availability of deprotonated primary amines for conjugation.[2][7]

-

Determine the antibody concentration using a spectrophotometer at 280 nm.[2]

-

-

Conjugation Reaction:

-

Dissolve this compound in a suitable solvent (e.g., water, DMSO/carbonate buffer mixture).[2][7]

-

Add the dissolved this compound to the antibody solution at a specific molar excess (e.g., 20 to 30-fold molar excess).[7]

-

Incubate the reaction mixture at room temperature for 12 hours or at 37°C for 1 hour with gentle mixing.[2][7]

-

-

Purification of the Conjugate:

-

Remove unconjugated chelator and reaction byproducts by size exclusion chromatography (e.g., PD-10 column) or ultrafiltration with a suitable molecular weight cutoff membrane (e.g., 50 kDa).[2]

-

The purified DOTA-antibody conjugate should be stored in an appropriate buffer (e.g., PBS pH 7.4) at 2-8°C.[2]

-

-

Characterization:

Radiolabeling of DOTA-Antibody Conjugates

The following are generalized protocols for radiolabeling with common therapeutic and diagnostic radionuclides.

-

Reaction Setup:

-

In a sterile vial, combine the DOTA-antibody conjugate with ¹⁷⁷LuCl₃ in an appropriate buffer (e.g., 0.5 M sodium acetate, pH 5.0-5.5).

-

The reaction volume should be kept to a minimum to maximize reaction efficiency.

-

-

Incubation:

-

Incubate the reaction mixture at 37-40°C for 1 hour.[4]

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC-SG) with an appropriate mobile phase (e.g., 0.9% NaCl).[4]

-

The final product should have an RCP of >95%.

-

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction at 37°C for 1 hour.[7]

-

-

Purification (if necessary):

-

If the radiochemical yield is low, purify the radioimmunoconjugate using size exclusion chromatography.

-

-

Quality Control:

-

Assess the radiochemical yield and purity using radio-TLC or radio-HPLC.[1]

-

-

⁶⁸Ga Elution and Preparation:

-

Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

The eluate can be further purified and concentrated using a cation exchange cartridge.[8]

-

-

Reaction Setup:

-

Combine the DOTA-conjugated peptide or antibody with the ⁶⁸Ga eluate in a sodium acetate buffer to achieve a pH of 3.5-4.5.[9]

-

-

Incubation:

-

Heat the reaction mixture at 85-95°C for 8-12 minutes.[8]

-

-

Quality Control:

-

Determine the RCP using radio-iTLC or radio-HPLC.[8]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows in the preparation of a radioimmunoconjugate using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-p-SCN-Bn-DOTA chemical structure and properties

An In-depth Technical Guide on (S)-p-SCN-Bn-DOTA

Introduction

This compound, with the IUPAC name (S)-2,2',2'',2'''-(2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid, is a bifunctional chelating agent (BFC) crucial in the development of radiopharmaceuticals.[1] It serves as a molecular bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody or peptide, to a radionuclide. This conjugation is fundamental for applications in targeted radionuclide therapy and molecular imaging techniques like PET and SPECT.[2][3] The core structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[3][4] The molecule is functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which enables covalent attachment to primary amine groups on biomolecules.[4]

Chemical Structure and Properties

The structure of this compound consists of a macrocyclic DOTA ring functionalized with four carboxyl groups and a benzyl isothiocyanate group at the stereogenic center. This specific configuration allows for both stable chelation of a radionuclide and covalent conjugation to a targeting vector.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (S)-2,2',2'',2'''-(2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | [1] |

| Synonyms | (S)-p-SCN-Bn DOTA, S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid | [1][4] |

| CAS Number | 1020407-41-3 | [5][6] |

| Molecular Formula | C₂₄H₃₃N₅O₈S | [1][5][7] |

| Molecular Weight | 551.61 g/mol | [5][7][8] |

| Solubility | H₂O: 125 mg/mL (with ultrasonic assistance) | [5] |

| Storage | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Stock solutions: -20°C for up to 1 month, -80°C for up to 6 months. | [1][2][9] |

| Purity | Typically >80% or >95% depending on the supplier. | [1][4] |

| Appearance | To be determined (often a solid). | [1] |

Mechanism of Action and Applications

This compound is a cornerstone in the field of theranostics, enabling both diagnosis and therapy with a single molecular construct. Its bifunctional nature is key to its utility.

-

Chelation: The DOTA macrocycle forms a cage-like structure that can encapsulate a variety of radiometals with high thermodynamic stability and kinetic inertness, which is crucial to prevent the release of the radionuclide in vivo.[4] Metals commonly chelated include Gallium-68 for PET imaging, Lutetium-177 and Yttrium-90 for radiotherapy, and Indium-111 for SPECT imaging.[2][3][10]

-

Conjugation: The isothiocyanate (-NCS) group reacts with primary amines (-NH₂) found on the side chains of lysine residues in proteins and peptides.[3] This reaction occurs under mild conditions and forms a stable thiourea bond, covalently linking the chelator to the targeting biomolecule.[4][11]

This dual functionality allows for the creation of radioimmunoconjugates (RICs) for targeted delivery of radiation to tumor cells or other pathological sites.[2][9]

Applications:

-

Targeted Radiotherapy: By chelating therapeutic radionuclides like ¹⁷⁷Lu, ⁹⁰Y, or ²²⁵Ac, the resulting conjugate can deliver cytotoxic radiation doses directly to cancer cells that express the target antigen of the conjugated antibody.[10][11]

-

PET/SPECT Imaging: When chelated with diagnostic radionuclides such as ⁶⁸Ga, ⁶⁴Cu, or ¹¹¹In, it is used to visualize the location and extent of disease, assess treatment response, and select patients for targeted therapies.[2][4]

-

Radioguided Surgery: It can be used as a tracer to help surgeons identify and resect tumor tissue.[7]

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a monoclonal antibody and its subsequent radiolabeling. Optimization is typically required for each specific antibody and radionuclide.

Protocol 1: Conjugation of this compound to an Antibody

This procedure describes the covalent attachment of the chelator to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5-9.0).[12][13]

-

This compound.

-

Anhydrous DMSO.

-

Purification system (e.g., SEC-HPLC or desalting columns like PD-10).[13]

-

Buffer for purification (e.g., 0.1 M ammonium acetate, pH 5.5-6.0).[13]

Methodology:

-

Antibody Preparation: The antibody buffer is exchanged to a conjugation buffer (e.g., 0.1 M HEPES, pH 8.5-9.0) and concentrated to a final concentration of 5-10 mg/mL using a centrifugal concentrator.[13]

-

Chelator Preparation: A stock solution of this compound is prepared in anhydrous DMSO.

-

Conjugation Reaction: The DOTA solution is added to the antibody solution at a specific molar ratio (e.g., 1:20 to 1:50, antibody:chelator).[12][14] The reaction mixture is incubated for 1-19 hours at room temperature or overnight at 4°C.[13]

-

Purification: The resulting immunoconjugate (mAb-DOTA) is purified from excess, unconjugated chelator using size-exclusion chromatography (SEC) or a desalting column. The buffer is exchanged to a formulation suitable for radiolabeling and storage (e.g., 0.1 M ammonium acetate).[13]

-

Characterization: The number of chelators per antibody molecule is determined using techniques like MALDI-TOF mass spectrometry.[12][14] Protein integrity is confirmed by SDS-PAGE.[12][14]

Protocol 2: Radiolabeling of the DOTA-Antibody Conjugate

This procedure describes the chelation of a radionuclide by the purified immunoconjugate.

Materials:

-

Purified mAb-DOTA conjugate.

-

Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃).

-

Labeling buffer (e.g., 0.4 M sodium acetate, pH 5.0-5.5).[14]

-

Quenching solution (e.g., 50 mM DTPA).

-

System for radiochemical purity analysis (e.g., iTLC-SG).[14]

Methodology:

-

Labeling Reaction: The mAb-DOTA conjugate is incubated with the radionuclide in the labeling buffer at an optimized temperature (e.g., 37-40°C) for a specific duration (e.g., 60 minutes).[13][14]

-

Quenching: The reaction is stopped by adding a quenching solution like DTPA, which chelates any unbound radionuclide.

-

Radiochemical Purity (RCP) Analysis: The percentage of radionuclide successfully incorporated into the immunoconjugate is determined using instant thin-layer chromatography (iTLC).[14]

-

Stability Assessment: The stability of the final radioimmunoconjugate is tested over time in human serum or a DTPA solution to measure the extent of radionuclide release.[10][14]

Visualizations

The following diagrams illustrate the key processes and concepts related to this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]

- 5. glpbio.com [glpbio.com]

- 6. macrocyclics.com [macrocyclics.com]

- 7. P-SCN-Bn-DOTA | TargetMol [targetmol.com]

- 8. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

An In-depth Technical Guide to the Mechanism of Action of p-SCN-Bn-DOTA as a Bifunctional Chelator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional chelator S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-SCN-Bn-DOTA). It details its mechanism of action, provides quantitative data, outlines experimental protocols, and visualizes key processes involved in its application for developing targeted radiopharmaceuticals.

Core Mechanism of Action

p-SCN-Bn-DOTA is a quintessential bifunctional chelating agent (BFCA) designed to link radiometals to targeting biomolecules, such as monoclonal antibodies (mAbs), peptides, or other proteins.[1][2] Its action is defined by two distinct functional components:

-

The DOTA Macrocycle: The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) component is a highly efficient chelator.[3] It forms a cage-like structure with its four nitrogen atoms and four carboxyl groups, which can securely coordinate with a variety of trivalent metal ions.[4] This forms thermodynamically stable and kinetically inert complexes, crucial for preventing the release of the radioisotope in vivo.[5][6]

-

The p-isothiocyanatobenzyl (p-SCN-Bn) Linker: This functional group enables the covalent attachment of the DOTA chelator to a biomolecule. The isothiocyanate (-N=C=S) group is highly reactive towards primary amines (-NH₂), such as the ε-amino group of lysine residues commonly found on the surface of antibodies and other proteins.[7][8] This reaction forms a stable thiourea bond, securely tethering the chelator to the targeting vector.[7]

The overall mechanism is a two-stage process: first, the covalent conjugation of p-SCN-Bn-DOTA to the biomolecule, followed by the chelation of a diagnostic or therapeutic radionuclide.

Conjugation to Biomolecules

The primary mechanism for attaching p-SCN-Bn-DOTA to a protein is the reaction between the linker's isothiocyanate group and the primary amine of a lysine residue. This creates a stable, covalent thiourea linkage.

Caption: Covalent conjugation of p-SCN-Bn-DOTA to a biomolecule.

Chelation of Radiometals

Once conjugated, the DOTA moiety is ready to chelate a radiometal. The octadentate nature of DOTA allows it to form a highly stable complex with various radionuclides used in nuclear medicine, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Gallium-68 (⁶⁸Ga), and Actinium-225 (²²⁵Ac).[2][4][5] This high stability is critical to prevent the toxic radiometal from dissociating and accumulating in non-target tissues like the bone or liver.

Caption: Chelation of a radiometal by the DOTA-biomolecule conjugate.

Quantitative Data Summary

The performance of p-SCN-Bn-DOTA can be quantified by several key parameters. The following tables summarize typical data reported in the literature.

Table 1: Conjugation and Radiolabeling Efficiency

| Parameter | Biomolecule | Typical Values | Reference |

|---|---|---|---|

| Chelator/Antibody Ratio | Trastuzumab | 4.9 DOTA/mAb | [9] |

| Rituximab | 6.1 DOTA/mAb | [10] | |

| 1C1m-Fc | 1 - 11 DOTA/mAb | [11] | |

| S01 Antibody | 1.6 DOTA/mAb | [7] | |

| Radiolabeling Efficiency | ¹⁷⁷Lu-Trastuzumab | >99% | [9] |

| ⁹⁰Y-Trastuzumab | >96% | [9] | |

| In Vitro Stability (72h) | ¹⁷⁷Lu-Trastuzumab | <1.5% release | [9] |

| | ⁹⁰Y-Trastuzumab | <17% release |[9] |

Table 2: DOTA Metal Complex Stability Constants

| Metal Ion | Log K (Stability Constant) |

|---|---|

| Ga³⁺ | 21.3 - 26.0 |

| Lu³⁺ | 22.5 |

| Y³⁺ | 19.8 - 24.8 |

| Gd³⁺ | 24.6 |

| Cu²⁺ | 22.4 |

Note: Stability constants are for the parent DOTA chelator and serve as a close approximation for the conjugated form. Data compiled from various sources.[12]

Experimental Protocols & Workflow

The successful creation of a radioimmunoconjugate using p-SCN-Bn-DOTA involves a multi-step process requiring careful optimization and quality control.

Caption: General experimental workflow for radioimmunoconjugate preparation.

Detailed Protocol: Conjugation of p-SCN-Bn-DOTA to an Antibody

This protocol is a generalized representation based on common literature methods.[8][11]

-

Antibody Preparation:

-

Chelator Preparation:

-

p-SCN-Bn-DOTA is dissolved in a small volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-25 mg/mL).[11]

-

-

Conjugation Reaction:

-

Purification:

-

The reaction is quenched, and the unreacted, excess p-SCN-Bn-DOTA is removed. This is typically achieved by repeated cycles of ultrafiltration or by using size-exclusion chromatography (SEC).[11][13] The buffer is exchanged to a formulation suitable for storage and radiolabeling (e.g., PBS, pH 7.4).

-

-

Characterization:

Detailed Protocol: Radiolabeling of a DOTA-Conjugated Antibody

This protocol is a generalized method for labeling with trivalent radiometals like ¹⁷⁷Lu or ⁹⁰Y.[9]

-

Reaction Setup:

-

The DOTA-conjugated antibody is diluted in a suitable reaction buffer (e.g., 0.1 - 0.4 M ammonium acetate, pH 5.0-5.5).

-

The required activity of the radioisotope (e.g., ¹⁷⁷LuCl₃ or ⁹⁰YCl₃) is added to the buffered antibody conjugate.

-

-

Incubation:

-

The reaction vial is incubated at an elevated temperature (typically 37-42°C) for 30-60 minutes to facilitate the chelation kinetics.[9]

-

-

Quenching and Purification (if necessary):

-

To sequester any remaining free radioisotope, a small amount of a strong chelator like DTPA or EDTA can be added.

-

Purification is performed using size-exclusion chromatography or a similar method to separate the radiolabeled antibody from any remaining free radionuclide or small molecular weight impurities.

-

-

Quality Control:

-

The radiochemical purity (RCP) of the final product is determined to ensure that the vast majority of the radioactivity is associated with the antibody. This is commonly measured using instant thin-layer chromatography (ITLC-SG) or radio-HPLC.[9] An RCP of >95% is typically required for clinical applications.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]

- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

The Isothiocyanate Group: A Lynchpin in Targeted Radiopharmaceuticals

An In-depth Technical Guide on the Core Function of the Isothiocyanate Group in p-SCN-Bn-DOTA for Researchers, Scientists, and Drug Development Professionals.

The bifunctional chelator, p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), represents a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its modular design, comprising a robust DOTA macrocycle for secure radiometal coordination and a strategically positioned isothiocyanate (–N=C=S) group, enables the stable attachment of radionuclides to a diverse array of biomolecules. This guide provides a comprehensive examination of the pivotal role of the isothiocyanate group, detailing the underlying chemistry, experimental protocols, and quantitative parameters that are critical for the successful synthesis and application of these powerful agents.

The Chemistry of Conjugation: A Stable Thiourea Linkage

The efficacy of p-SCN-Bn-DOTA as a bifunctional chelator is fundamentally reliant on the selective and stable covalent bond formed by its isothiocyanate group. This electrophilic moiety readily reacts with primary amine groups, most commonly the ε-amine of lysine residues present on the surface of proteins such as monoclonal antibodies and peptides.[1] This reaction, which proceeds under mild conditions, results in the formation of a highly stable thiourea linkage.[2][3]

The stability of this thiourea bond is paramount, ensuring that the chelator, and by extension the radiometal, remains firmly attached to the targeting biomolecule in vivo.[2] This prevents premature dissociation and off-target accumulation of the radionuclide, which could lead to toxicity and diminished therapeutic or imaging efficacy. The reaction is typically carried out in a slightly alkaline buffer (pH 8.5-9.5) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic to attack the central carbon atom of the isothiocyanate group.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies utilizing p-SCN-Bn-DOTA for the development of radiopharmaceuticals.

Table 1: Chelator-to-Antibody Ratios (CARs)

| Antibody | Molar Ratio (Antibody:Chelator) | Average CAR (DOTA/Antibody) | Analytical Method | Reference |

| Rituximab | 1:20 | 6.1 | MALDI-TOF MS | [4] |

| S01 and nsIgG | Not Specified | 1.6 and 2.2 | MALDI-TOF MS | [1] |

| 1C1m-Fc | 1:5 to 1:50 | 1 to 11.2 | Mass Spectrometry | [5] |

| Trastuzumab | Not Specified | 4.9 | MALDI-TOF MS | [6] |

| F(ab')2 Trastuzumab | Not Specified | 5.03 ± 1.5 | Not Specified | [7] |

Table 2: Radiolabeling Efficiency and Specific Activity

| Radioimmunoconjugate | Radionuclide | Radiolabeling Yield (%) | Specific Activity | Reference |

| 225Ac-S01 and 225Ac-nsIgG | 225Ac | 75.6 - 86.7 | ~37 kBq/mg | [1] |

| 177Lu-p-SCN-Bn-DOTA-trastuzumab | 177Lu | >99 | Not Specified | [6] |

| 90Y-p-SCN-Bn-DOTA-trastuzumab | 90Y | >96 | Not Specified | [6] |

| 177Lu-DOTA-Rituximab | 177Lu | >98 | ~0.6 GBq/mg | [8] |

| 90Y-DOTA-Rituximab | 90Y | >98 | ~0.6 GBq/mg | [8] |

| 177Lu-DOTA-Y003 | 177Lu | Not Specified | 250 ± 10 MBq/mg | [4] |

Table 3: Biodistribution of 68Ga-DOTA-peptide Tracers in Normal Tissues (SUVmax)

| Organ | 68Ga-DOTA-TATE[9][10] | 68Ga-DOTA-NOC[11][12] |

| Spleen | 28.27 ± 5.99 | 22.0 |

| Kidneys | 14.88 ± 3.48 | 12.9 |

| Adrenal Glands | 11.25 ± 3.98 | Not Reported |

| Liver | 7.91 ± 2.01 | 5.8 |

| Pituitary Gland | 4.14 ± 1.34 | 6.0 |

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

This protocol is a generalized procedure based on methodologies reported in the literature.[5][13]

-

Antibody Preparation:

-

The monoclonal antibody is buffer-exchanged into a carbonate/bicarbonate buffer (0.1 M, pH 9.0). This can be achieved using ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 30-50 kDa).

-

The final antibody concentration is adjusted to 5-10 mg/mL.

-

-

Conjugation Reaction:

-

A stock solution of p-SCN-Bn-DOTA is prepared in a non-aqueous, water-miscible solvent such as DMSO (e.g., 10 mg/mL).

-

The desired molar excess of p-SCN-Bn-DOTA (typically ranging from 10- to 50-fold) is added to the antibody solution.

-

The reaction mixture is incubated at 37°C for 1 hour with gentle agitation.

-

-

Purification:

-

The resulting immunoconjugate is purified from unreacted chelator and byproducts by size-exclusion chromatography or repeated ultrafiltration using a desalting buffer (e.g., 0.25 M ammonium acetate, pH 7.0).

-

The purified DOTA-antibody conjugate is sterile-filtered and stored at 2-8°C or lyophilized for long-term storage.

-

-

Characterization:

-

The average number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) is determined using techniques such as MALDI-TOF mass spectrometry.[4]

-

Protocol 2: Radiolabeling of a DOTA-conjugated Antibody with Lutetium-177

This protocol is a general guideline for the radiolabeling of DOTA-conjugated biomolecules.[6][8]

-

Reaction Setup:

-

In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated antibody (typically 50-200 µg) in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).

-

Add a gentisic acid/ascorbic acid buffer to prevent radiolysis.

-

Add the required amount of ¹⁷⁷LuCl₃ solution (in 0.05 M HCl).

-

-

Radiolabeling Reaction:

-

The reaction mixture is incubated at 37-40°C for 30-60 minutes.

-

-

Quality Control:

-

The radiochemical purity of the resulting radioimmunoconjugate is determined by instant thin-layer chromatography (ITLC) using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0).

-

The percentage of radiolabeling is calculated by measuring the radioactivity associated with the radioimmunoconjugate (which remains at the origin) versus the free radiometal (which migrates with the solvent front).

-

-

Purification (if necessary):

-

If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using size-exclusion chromatography.

-

Mandatory Visualizations

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Radionuclide Therapy Using a Lutetium-177 Labeled Human Anti-CD133 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET imaging facilitates antibody screening for synergistic radioimmunotherapy with a 177Lu-labeled αPD-L1 antibody [thno.org]

- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOTA Derivatives for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, foundational chelating agents in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. We will explore the core chemistry, detail established experimental protocols, present key quantitative data, and illustrate the underlying principles of their application in modern nuclear medicine and theranostics.

Introduction to DOTA and its Role in Radiopharmaceuticals

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions.[1][2] This stability is crucial in radiopharmaceutical development, as it prevents the premature release of the radioactive metal ion in vivo, which could lead to off-target radiation exposure and toxicity. The DOTA cage, consisting of a 12-membered tetraaza ring with four carboxylate arms, can be covalently attached to targeting biomolecules such as peptides or antibodies. These "bifunctional chelators" act as a bridge, linking a diagnostic or therapeutic radionuclide to a vector that specifically seeks out disease markers, such as receptors overexpressed on cancer cells.

The versatility of DOTA allows for the chelation of a wide range of radiometals, making it a cornerstone of "theranostics"—a paradigm that combines therapy and diagnostics. By switching the radiometal within the same DOTA-biomolecule conjugate, one can move seamlessly from initial diagnosis and staging with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) to targeted therapy with a beta- or alpha-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).[3] This approach allows for personalized patient treatment, where imaging can confirm target engagement before therapy is administered. Prominent examples include [⁶⁸Ga]Ga-DOTATATE for PET imaging and [¹⁷⁷Lu]Lu-DOTATATE for the treatment of neuroendocrine tumors that overexpress somatostatin receptors.[3][4][5]

The Chemistry of DOTA Derivatives and Bioconjugation

The native DOTA molecule must be chemically modified to enable its attachment to biomolecules. This is typically achieved by activating one of the four carboxyl groups, leaving the other three to participate in metal coordination. Several activated DOTA derivatives are commercially available for this purpose.

-

DOTA-NHS ester (N-hydroxysuccinimide ester): This is one of the most common derivatives. The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus) on peptides and proteins under mild alkaline conditions (pH 8-9) to form a stable amide bond.[6][7]

-

p-SCN-Bn-DOTA (p-isothiocyanatobenzyl-DOTA): This derivative reacts with primary amines to form a stable thiourea linkage. It is another widely used option for conjugating DOTA to antibodies.[8]

The choice of derivative depends on the specific biomolecule and the desired conjugation chemistry. After conjugation, the excess, unreacted chelator must be removed, typically through methods like size-exclusion chromatography or ultrafiltration, to ensure that the subsequent radiolabeling is specific to the conjugated biomolecule.[8][9]

Caption: General workflow for creating a DOTA-based radiopharmaceutical.

Key Radionuclides and Their Labeling Conditions

The choice of radionuclide is dictated by the intended application (imaging vs. therapy) and its physical properties, such as half-life and emission type. DOTA is capable of stably chelating many medically relevant trivalent metal ions.

-

Gallium-68 (⁶⁸Ga): A positron emitter (t½ ≈ 68 min) used for PET imaging. It is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator. Labeling is typically fast due to the short half-life.[4][10][11]

-

Lutetium-177 (¹⁷⁷Lu): A beta emitter (t½ ≈ 6.7 days) with a low-energy gamma co-emission, making it ideal for therapy and simultaneous SPECT imaging.[1][5]

-

Yttrium-90 (⁹⁰Y): A pure, high-energy beta emitter (t½ ≈ 64 hours) used for therapy, particularly for larger tumors due to its longer particle path length.[1][12][13]

-

Copper-64 (⁶⁴Cu): A unique radionuclide (t½ ≈ 12.7 hours) that decays by both positron emission (for PET imaging) and beta emission (for therapy), making it an intrinsic theranostic agent.[14][15]

Radiolabeling is a critical step that requires careful optimization of several parameters to achieve high radiochemical purity and specific activity.

Caption: Logical relationship between DOTA, the radiometal, and the biomolecule.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key steps in preparing a DOTA-based radiopharmaceutical.

Protocol 1: Conjugation of DOTA-NHS-Ester to an Antibody

This protocol describes the covalent attachment of DOTA to an antibody, such as Rituximab or Trastuzumab, using an NHS-ester derivative.

-

Antibody Preparation:

-

Start with a solution of the antibody (e.g., 10 mg/mL) in a suitable buffer. To remove any small molecule contaminants, perform a buffer exchange into a 0.1 M sodium borate or phosphate buffer at pH ~8.5 using a size-exclusion column (e.g., PD-10) or ultrafiltration.[9][16]

-

Determine the final antibody concentration using a protein assay (e.g., Bradford) or UV spectrophotometry.

-

-

Conjugation Reaction:

-

Dissolve DOTA-NHS ester in anhydrous DMSO to a known concentration immediately before use.[17]

-

Add a molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios can range from 5:1 to 100:1 (DOTA:antibody) and should be optimized for the specific antibody.[8][9]

-

Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 4 to 24 hours.[9][16]

-

-

Purification of the DOTA-Antibody Conjugate:

-

Remove unreacted DOTA-NHS ester and exchange the buffer to one suitable for radiolabeling (e.g., 0.5 M ammonium acetate, pH 5.5) using a PD-10 column or ultrafiltration with an appropriate molecular weight cutoff (e.g., 30 kDa).[16]

-

Collect the fractions containing the purified DOTA-antibody conjugate.

-

Determine the final protein concentration and estimate the number of DOTA molecules per antibody, for instance by a radiolabeling assay with ⁶⁴Cu.[8]

-

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines a typical manual or automated procedure for labeling a DOTA-peptide (e.g., DOTATATE) with ⁶⁸Ga.[4][11]

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.

-

Reaction Preparation:

-

Labeling Reaction:

-

Purification/Final Formulation:

-

After incubation, cool the reaction vial.

-

Often, the product can be used without further purification if the radiochemical purity is high (>95%). For some preparations, a C18 Sep-Pak cartridge may be used to remove unchelated ⁶⁸Ga.

-

The final product is typically diluted with sterile saline and the pH adjusted to ~7.0 before injection.[21]

-

Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y)

This protocol describes a general method for labeling a DOTA-conjugate with the therapeutic radionuclides ¹⁷⁷Lu or ⁹⁰Y.

-

Reagent Preparation:

-

In a sterile, lead-shielded vial, combine the DOTA-conjugated biomolecule (e.g., DOTA-TATE or DOTA-Rituximab) with a suitable reaction buffer, such as 0.1 M ammonium acetate, often containing a radical scavenger like gentisic acid or ascorbic acid to prevent radiolysis.[22]

-

-

Labeling Reaction:

-

Quenching and Quality Control:

-

After incubation, cool the reaction to room temperature.

-

Add a solution of DTPA (diethylenetriaminepentaacetic acid) to chelate any remaining free ¹⁷⁷Lu or ⁹⁰Y, preventing its uptake in non-target tissues like bone.[12]

-

Determine the radiochemical purity using methods described in the next section.

-

Protocol 4: Quality Control of Radiolabeled DOTA Conjugates

Quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before patient administration.[23][24]

-

Visual Inspection: The final product should be a clear, colorless liquid free of particulate matter.[11]

-

pH Measurement: The pH of the final injectable solution should be within a physiologically acceptable range, typically 6.5 to 7.5.[11] This is measured using a validated pH meter or pH indicator strips.

-

Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is successfully chelated by the DOTA-conjugate.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with both a UV detector (for the unlabeled peptide) and a radiometric detector is the gold standard for determining RCP.[21] The chromatogram will show separate peaks for the labeled product, free radionuclide, and other impurities.

-

Thin-Layer Chromatography (TLC): Instant thin-layer chromatography (ITLC) is a faster, more common method for routine clinical QC. Different solvent systems are used to separate the labeled conjugate (which typically remains at the origin) from free radionuclide (which migrates with the solvent front).[4][19]

-

-

Sterility and Endotoxin Testing: For clinical use, the final product must be sterile and pass a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate [LAL] assay) to ensure it is free from pyrogens.[13]

Quantitative Data Summary

The efficiency and stability of DOTA-based radiopharmaceuticals are critical for their clinical success. The following tables summarize key quantitative data from various studies.

Table 1: Radiolabeling Conditions and Outcomes for Various DOTA-Radiopharmaceuticals

| Radiopharmaceutical | Radionuclide | Precursor Amount | Buffer | Temp (°C) | Time (min) | Radiochemical Purity (%) | Ref |

|---|---|---|---|---|---|---|---|

| [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | ⁶⁸Ga | 100-200 µg | 2.5 M Sodium Acetate (pH 3.5-4.0) | 95 | 15-20 | >95 | [19] |

| [⁶⁸Ga]Ga-DOTATATE | ⁶⁸Ga | 20-50 µg | 1.5 M HEPES | Automated | Automated | >95 | [11][18] |

| [¹⁷⁷Lu]Lu-DOTA-integrin knottin | ¹⁷⁷Lu | 40 µg | Ascorbate buffer (pH 5.0) | 80 | 35 | >95 (post-purification) | [21] |

| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ¹⁷⁷Lu | Optimized | - | Optimized | Optimized | >99 | [8] |

| [⁹⁰Y]Y-DOTA-Biotin | ⁹⁰Y | 12 mg/mL | 0.5 M Ammonium Acetate (pH 5.3) | 84 | 60 | 96.6-98.7 | [12][13] |

| [⁹⁰Y]Y-DOTA-Rituximab | ⁹⁰Y | Optimized | - | Optimized | Optimized | >99 | [8] |

| [⁶⁴Cu]Cu-DOTA-F56 | ⁶⁴Cu | 1-20 µg | 0.1 M Sodium Acetate (pH 5.5) | 60 | 30 | >99 (post-purification) | [14] |

| [⁶⁴Cu]Cu-DOTA-Rituximab | ⁶⁴Cu | 281 µg | 0.1 M Ammonium Citrate (pH 5.5) | 43 | 60 | >97 |[25][26] |

Table 2: Stability of DOTA-Radiometal Complexes

| Radiopharmaceutical | Condition | Incubation Time | Stability (% Intact) | Ref |

|---|---|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-Rituximab | Human Serum | 72 h | ~94 | [8] |

| [⁹⁰Y]Y-DOTA-Rituximab | Human Serum | 72 h | >88 | [8] |

| [⁶⁴Cu]Cu-DOTA-trastuzumab | Mouse Serum | 24 h | ~94 | [27] |

| [⁶⁴Cu]Cu-DOTA-rituximab | Human Serum | 48 h | >94 | [28] |

| [⁶⁷Ga]Ga-DOTA-Bn-TOC (Isomer B') | Murine Plasma | 24 h | ~95 |[20] |

Table 3: Achieved Specific Activities for DOTA-Radiopharmaceuticals

| Radiopharmaceutical | Radionuclide | Specific Activity | Ref |

|---|---|---|---|

| [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | ⁶⁸Ga | 18 ± 4 GBq/µmol | [19] |

| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ¹⁷⁷Lu | ~600 MBq/mg | [8] |

| [¹⁷⁷Lu]Lu-DOTA-E[c(RGDfK)]₂ | ¹⁷⁷Lu | ~63 GBq/µmol | [22] |

| [⁶⁴Cu]Cu-DOTA-F56 | ⁶⁴Cu | 22.5 - 255.6 GBq/mmol | [14] |

| [⁶⁴Cu]Cu-DOTA-Trastuzumab | ⁶⁴Cu | 0.33 MBq/µg |[25] |

Applications in Theranostics: The SSTR2 Example

The clinical utility of DOTA derivatives is best exemplified by agents targeting the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in most well-differentiated neuroendocrine tumors (NETs).[4]

-

Diagnosis: A patient suspected of having a NET undergoes a PET/CT scan after injection with [⁶⁸Ga]Ga-DOTATATE. The radiotracer binds to SSTR2-positive tumor cells, allowing for whole-body visualization of the primary tumor and any metastatic lesions.[4][29]

-

Therapy Decision: If the PET scan confirms high SSTR2 expression in the tumors, the patient becomes a candidate for Peptide Receptor Radionuclide Therapy (PRRT).

-

Treatment: The same targeting molecule, DOTATATE, is now labeled with a therapeutic radionuclide, ¹⁷⁷Lu. The resulting [¹⁷⁷Lu]Lu-DOTATATE is administered to the patient. It localizes to the SSTR2-positive tumor cells and emits beta radiation, delivering a cytotoxic dose directly to the cancer cells while minimizing damage to surrounding healthy tissue.[3][5]

This seamless integration of diagnosis and therapy, enabled by the versatility of the DOTA chelator, is revolutionizing personalized oncology.

Caption: Theranostic use of DOTA-TATE for diagnosis (⁶⁸Ga) and therapy (¹⁷⁷Lu).

References

- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOTA Derivatives as Chelating Agents for Radioisotopes | TCI Deutschland GmbH [tcichemicals.com]

- 3. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucleusrad.com [nucleusrad.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Standardization of Procedures for the Preparation of 177Lu- and 9...: Ingenta Connect [ingentaconnect.com]

- 9. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Video: A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [app.jove.com]

- 12. Radiolabeling of DOTA-biotin with 90Yttrium [bio-protocol.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 18. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]

- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]

- 22. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]

- 26. Monoclonal antibodies for copper-64 PET dosimetry and radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Bifunctional Chelators in Nuclear Medicine

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

The Bifunctional Chelator (S)-p-SCN-Bn-DOTA: A Technical Guide to Preclinical Research Applications

(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid , more commonly known as (S)-p-SCN-Bn-DOTA, is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals for preclinical research. Its unique structure, featuring a reactive isothiocyanate group and a robust DOTA macrocycle, enables the stable conjugation of targeting biomolecules, such as monoclonal antibodies and peptides, with a wide array of diagnostic and therapeutic radionuclides. This technical guide provides an in-depth overview of its applications in preclinical imaging and therapy, focusing on quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications in Preclinical Research

This compound serves as a critical linker in the creation of radioimmunoconjugates (RICs) for various preclinical applications[1][2]:

-

Positron Emission Tomography (PET) Imaging: The DOTA cage can stably chelate positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), allowing for non-invasive in vivo imaging and quantification of target expression.

-

Single-Photon Emission Computed Tomography (SPECT) Imaging: It is also suitable for chelating SPECT isotopes such as Indium-111 (¹¹¹In), providing valuable information on the biodistribution and tumor-targeting capabilities of the conjugated biomolecule.

-

Targeted Radionuclide Therapy (TRT): By chelating therapeutic beta-emitting (e.g., Lutetium-177 [¹⁷⁷Lu], Yttrium-90 [⁹⁰Y]) or alpha-emitting (e.g., Actinium-225 [²²⁵Ac]) isotopes, this compound facilitates the delivery of cytotoxic radiation doses directly to tumor cells, minimizing off-target toxicity.

-

Theranostics: The ability to chelate both imaging and therapeutic radionuclides enables a theranostic approach, where the same conjugated biomolecule can be used for initial diagnosis, patient selection, dosimetry, and subsequent therapy.

Data Presentation: A Quantitative Overview

The versatility of this compound is evident in the range of biomolecules and radionuclides it has been successfully paired with in preclinical studies. The following tables summarize key quantitative data from various publications.

Table 1: Conjugation and Radiolabeling Parameters

| Biomolecule | Radionuclide | Molar Ratio (Chelator:Biomolecule) | Radiolabeling Efficiency (%) | Specific Activity | Reference |

| Trastuzumab | ¹⁷⁷Lu / ⁹⁰Y | 20:1 | >99% (¹⁷⁷Lu), >96% (⁹⁰Y) | 200 µCi/mL | [3] |

| Rituximab | ¹⁷⁷Lu / ⁹⁰Y | 10:1 (SCN-DOTA) | >98% | ~0.6 GBq/mg | [4] |

| Nimotuzumab | ¹⁷⁷Lu | Not Specified | 63.6% - 94.5% | 748 - 1142 MBq/mg | [5] |

| Anti-HER2 Nanobody | ⁶⁸Ga | 10:1 | >97% | 55 - 200 MBq/nmol | [6][7] |

| S01 Antibody | ²²⁵Ac | Not Specified | Not Specified | Not Specified | [2] |

Table 2: In Vivo Biodistribution and Tumor Uptake of this compound Conjugates

| Radiopharmaceutical | Animal Model | Tumor Model | Tumor Uptake (%ID/g at time point) | Key Organ Uptake (%ID/g at time point) | Reference |

| ¹⁷⁷Lu-DOTA-Trastuzumab | Mice | HER-2 positive ovarian cancer xenografts | Not Specified | Not Specified | [8] |

| ⁶⁸Ga-NOTA-Anti-HER2 Nanobody | Mice | HER2-positive SK-OV-3 xenografts | 4.34 ± 0.90 (1 h) | Liver: 7.43 ± 1.89 (1 h), Kidneys: High | [6][7] |

| ²²⁵Ac-DOTA-Anti-HER2 sdAb | Mice | Subcutaneous HER2pos tumors | 9.64 ± 1.69 (3 h) | Kidneys: 11.69 ± 1.10 (3 h) | [1][9] |

| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Mice | Raji s.c. xenografts | 9.3 (72 h) | Liver and Spleen: High | [4] |

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the covalent attachment of the chelator to lysine residues on an antibody.

-

Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer, such as 0.05 M sodium carbonate buffer, pH 8.7.

-

Chelator Addition: Add a 10- to 20-fold molar excess of this compound to the antibody solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adjusting the pH to 7.0–7.4 using 1N HCl.

-

Purification: Remove unconjugated chelator and buffer exchange the DOTA-antibody conjugate using size-exclusion chromatography (e.g., PD-10 column) or ultrafiltration with a suitable buffer like 0.1 M ammonium acetate, pH 7.0.

-

Characterization: Determine the number of chelators per antibody molecule using techniques such as MALDI-TOF mass spectrometry. The resulting conjugate can be lyophilized for long-term storage.[3][10]

Radiolabeling of DOTA-Conjugated Biomolecules with Lutetium-177

This protocol outlines the chelation of ¹⁷⁷Lu to the DOTA-conjugated antibody.

-

Reagent Preparation: Prepare a solution of the DOTA-antibody conjugate in a metal-free buffer (e.g., 0.5 M ammonium acetate, pH 5.5).

-

Radiolabeling Reaction: Add [¹⁷⁷Lu]LuCl₃ to the DOTA-antibody solution. The amount of radioactivity will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at 37-40°C for 60 minutes.[3][4]

-

Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled antibody using instant thin-layer chromatography (ITLC-SG). A common mobile phase for ¹⁷⁷Lu-labeled antibodies is 0.9% NaCl, where the radiolabeled antibody remains at the origin and free ¹⁷⁷Lu moves with the solvent front.[3]

-

Purification (if necessary): If the RCP is below 95%, purify the radioimmunoconjugate using a size-exclusion column to remove any free ¹⁷⁷Lu.

In Vivo Biodistribution Study in a Xenograft Mouse Model

This protocol describes a typical experiment to evaluate the tumor-targeting and pharmacokinetic properties of a radiolabeled conjugate.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) bearing subcutaneous tumors that express the target antigen for the antibody.

-

Injection: Administer a known amount of the radiolabeled conjugate (e.g., 100 µL containing 5-10 µCi) to each mouse via intravenous (tail vein) injection.

-

Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 72, 96 hours), euthanize a cohort of mice (typically n=3-5 per time point).

-

Tissue Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This allows for the assessment of tumor uptake and clearance from normal tissues.[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in preclinical research utilizing this compound.

References

- 1. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]

- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Synthesis, preclinical validation, dosimetry, and toxicity of 68Ga-NOTA-anti-HER2 Nanobodies for iPET imaging of HER2 receptor expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of 227Th-labeled and 177Lu-labeled trastuzumab in mice with HER-2-positive ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-Clinical Assessment of 177Lu-Labeled Trastuzumab Targeting HER2 for Treatment and Management of Cancer Patients with Disseminated Intraperitoneal Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chelator Conjugation Chemistry for Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques for the covalent attachment of chelators to proteins. This process is fundamental for a wide range of applications, particularly in the development of targeted radiopharmaceuticals for imaging and therapy, as well as for other applications requiring the stable association of a metal ion with a protein.

Introduction to Protein-Chelator Conjugates

The conjugation of chelators to proteins, such as monoclonal antibodies, allows for the stable incorporation of metal ions. These metal ions can be radioactive isotopes for diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy, or paramagnetic ions for MRI contrast agents. The success of these applications hinges on the chemical strategies used to link the chelator to the protein, the stability of the resulting conjugate, and the retention of the protein's biological function.[1][]

Bifunctional chelators are the cornerstone of this technology. They possess two key components: a metal-chelating moiety that securely binds the metal ion of interest and a reactive functional group that forms a covalent bond with the protein.[3] The choice of both the chelator and the conjugation chemistry is critical and depends on the protein, the metal to be chelated, and the intended application.

Key Bifunctional Chelators

A variety of bifunctional chelators have been developed, each with specific affinities for different metal ions and distinct chemical properties. The most commonly used chelators in protein conjugation include:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable complexes with a wide range of metal ions, including radiometals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁴Cu. Its derivatives, such as DOTA-NHS ester and DOTA-isothiocyanate, are widely used for protein conjugation.[4][5]

-

DTPA (Diethylenetriaminepentaacetic acid): An acyclic chelator that also forms stable complexes with various metal ions, notably ¹¹¹In. DTPA dianhydride is a common reagent for conjugating DTPA to proteins.[6][7][8][9]

-

DFO (Desferrioxamine B): A hexadentate siderophore with a very high affinity for Fe(III) and other trivalent metal ions like ⁸⁹Zr, making it a gold standard for ⁸⁹Zr-based immuno-PET imaging.[5][10]

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator that is particularly well-suited for complexing ⁶⁸Ga for PET imaging.

The choice of chelator is dictated by the coordination chemistry of the desired radiometal to ensure high thermodynamic stability and kinetic inertness of the resulting radiometal-chelator complex in vivo.[11]

Core Conjugation Chemistries

The covalent attachment of bifunctional chelators to proteins primarily targets the side chains of specific amino acids. The two most common strategies involve the modification of lysine and cysteine residues.

Lysine-Targeted Conjugation

Lysine residues are abundant on the surface of most proteins, making them readily accessible for conjugation.[12] This approach typically results in a heterogeneous mixture of conjugates with a random distribution of chelators. Common reactive groups on bifunctional chelators that target the ε-amino group of lysine include:

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at a slightly basic pH (typically 8.0-9.0), forming stable amide bonds. DOTA-NHS ester is a widely used reagent for this purpose.[][13]

-

Isothiocyanates (ITC): These react with primary amines to form stable thiourea linkages. The reaction is generally efficient but may require a slightly higher pH than NHS esters.

-

Anhydrides: Cyclic dianhydrides, such as DTPA dianhydride, react with primary amines to form amide bonds. However, this method can sometimes lead to side reactions like O-acylation and intermolecular cross-linking.[6][9]

Cysteine-Targeted Conjugation

Cysteine residues are less abundant than lysine and their thiol groups (-SH) are highly nucleophilic, allowing for more site-specific conjugation.[12] Often, cysteine residues are present as disulfide bonds, which require reduction to free thiols before conjugation.

-

Maleimides: This is the most common thiol-reactive group. It reacts with free sulfhydryl groups via a Michael addition reaction at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[12] However, the resulting succinimidyl thioether linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation. Newer generations of maleimides have been developed to improve stability.

Experimental Workflow

The general workflow for preparing a protein-chelator conjugate for radiolabeling involves several key steps, from initial protein preparation to final characterization of the conjugate.

Data Presentation: Quantitative Parameters

The efficiency of conjugation and its impact on the protein's function are critical parameters. The following tables summarize key quantitative data from various studies.

Table 1: Impact of Molar Ratio of Chelator to Antibody on Conjugation and Immunoreactivity

| Antibody | Chelator | Molar Ratio (Chelator:Ab) | Chelators per Antibody | Immunoreactivity Retained (%) | Reference |

| Anti-human albumin Ab | cDTPAA | 100 | 2 | 77 | |

| Anti-human albumin Ab | cDTPAA | 500 | 8 | 59 | |

| Anti-human albumin Ab | cDTPAA | 1000 | 9 | 55 | |

| Anti-human albumin Ab | cDTPAA | 2000 | 11 | 47 | |

| MAb-17-1A | cDTPAA | 50 | 1 | 93 | |

| MAb-17-1A | cDTPAA | 100 | 4 | 60 | |

| MAb-17-1A | cDTPAA | 500 | 11 | 12 | |

| MAb-17-1A | cDTPAA | 1000 | 31 | <5 | |

| MORAb-009 | CHX-A''-DTPA | - | 2.4 | 88.3 ± 4.5 | [14] |

| MORAb-009 | CHX-A''-DTPA | - | 5.5 | 81.1 ± 0.9 | [14] |

| 1C1m-Fc | p-SCN-Bn-DOTA | - | 1 | High | [15] |

| 1C1m-Fc | p-SCN-Bn-DOTA | - | 11 | Low | [15] |

| Rituximab | p-NCS-Bz-DOTA | 1:5 | 1.62 ± 0.5 | - | [16] |

| Rituximab | p-NCS-Bz-DOTA | 1:10 | 6.42 ± 1.72 | - | [16] |

| Rituximab | p-NCS-Bz-DOTA | 1:50 | 11.01 ± 2.64 | - | [16] |

Table 2: Comparison of in vivo Stability of Different ⁸⁹Zr-Chelator-Antibody Conjugates

| Conjugate | Tissue | %ID/g at 168h (mean ± SD) | Reference |

| [⁸⁹Zr]Zr-DFO-trastuzumab | Femur | 4.5 ± 0.6 | [10] |

| [⁸⁹Zr]Zr-DFO-trastuzumab | Femur | 2.0 ± 0.3 | [10] |

| [⁸⁹Zr]Zr-DFOcyclo-trastuzumab | Femur | 1.5 ± 0.3 | [10] |

| [⁸⁹Zr]Zr-DFO-trastuzumab | Knee | 7.8 ± 0.6 | [10] |

| [⁸⁹Zr]Zr-DFO-trastuzumab | Knee | 2.68 ± 0.4 | [10] |

| [⁸⁹Zr]Zr-DFOcyclo-trastuzumab | Knee | 2.1 ± 0.4 | [10] |

Table 3: Comparison of Lysine vs. Cysteine Conjugation Strategies

| Feature | Lysine Conjugation | Cysteine Conjugation | Reference |

| Target Residue | ε-amino group of Lysine | Thiol group of Cysteine | [12][17] |

| Abundance | High (many accessible residues) | Low (often in disulfide bonds) | [17] |

| Homogeneity | Heterogeneous mixture of conjugates | More homogeneous, better control over DAR | [12][17] |

| Site-specificity | Low (random conjugation) | High (with engineered or reduced Cys) | [17] |

| Complexity | Simpler, fewer steps | Can require reduction or engineering | [17] |

| Impact on Function | Higher risk of modifying binding sites | Lower risk if Cys is engineered away from binding sites | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments in protein-chelator conjugation.

Protocol 1: DOTA-NHS Ester Conjugation to an Antibody (Lysine-Targeted)

This protocol is adapted from methodologies for conjugating NHS-ester activated chelators to antibodies.[][13]

Materials:

-

Antibody of interest (e.g., IgG)

-

DOTA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography column, e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

-

-

Chelator Preparation:

-

Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved DOTA-NHS ester to the antibody solution.

-

Gently mix and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the DOTA-antibody conjugate from excess, unreacted chelator and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.

-

Pool the fractions containing the purified conjugate.

-

-

Characterization and Storage:

-

Determine the protein concentration and the chelator-to-antibody ratio (see Protocol 6.4).

-

Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Protocol 2: DTPA Dianhydride Conjugation to a Protein (Lysine-Targeted)

This protocol is based on the conjugation of cyclic DTPA anhydride to antibodies.[9]

Materials:

-

Protein of interest

-

Cyclic DTPA dianhydride (cDTPAA)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.2

-

Purification system (e.g., Size Exclusion Chromatography column)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Perform a buffer exchange of the protein into the Conjugation Buffer.

-

Adjust the protein concentration to a practical level (e.g., 0.3-1 mg/mL).[9]

-

-

Conjugation Reaction:

-

Add solid cDTPAA directly to the protein solution to achieve a desired molar ratio (e.g., 50:1 to 5000:1 of cDTPAA to protein).

-

Gently shake the solution to dissolve the anhydride.

-

Incubate for 1 hour at room temperature. Note that the pH will decrease during the reaction.

-

-

Purification:

-

Immediately after incubation, purify the DTPA-protein conjugate using a size-exclusion chromatography column equilibrated with PBS to remove unreacted DTPA and hydrolysis products.

-

Monitor protein elution at 280 nm and collect the protein-containing fractions.

-

-

Characterization and Storage:

-

Characterize the conjugate for protein concentration and chelator-to-protein ratio.

-

Store the purified conjugate appropriately.

-

Protocol 3: Maleimide-Chelator Conjugation to a Thiolated Antibody (Cysteine-Targeted)

This protocol describes the conjugation of a maleimide-activated chelator to a reduced antibody.

Materials:

-

Antibody of interest (e.g., IgG)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated chelator (e.g., DFO-maleimide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5, containing EDTA (e.g., 2 mM)

-

Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in degassed Conjugation Buffer to a concentration of 5-10 mg/mL.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column.

-

-

Chelator Preparation:

-

Dissolve the maleimide-activated chelator in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved maleimide-chelator to the reduced antibody solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification:

-

Purify the conjugate from unreacted chelator and other small molecules by size-exclusion chromatography.

-

-

Characterization and Storage:

-

Characterize the purified conjugate for protein concentration, chelator-to-antibody ratio, and integrity.

-

Store the conjugate under appropriate conditions.

-

Protocol 4: Characterization of Protein-Chelator Conjugates

A. Determination of Chelator-to-Protein Ratio (CAR)

-

Mass Spectrometry (MS): This is a highly accurate method. The mass of the unconjugated protein is compared to the mass spectrum of the conjugate, which will show a distribution of species with different numbers of attached chelators. The average CAR can be calculated from this distribution.[18]

-

UV-Vis Spectrophotometry: If the chelator has a distinct absorbance peak that does not overlap with the protein's absorbance at 280 nm, the CAR can be determined by measuring the absorbance at both wavelengths and using the Beer-Lambert law.[19]

-

Colorimetric Assays: Specific colorimetric assays exist for certain chelators. For example, DFO can be quantified by the formation of a colored complex with iron (ferrioxamine). DOTA can be quantified using an indicator dye like arsenazo III in a competitive binding assay.[20]

B. Assessment of Purity and Integrity

-

Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on size and can be used to detect the presence of aggregates or fragments in the conjugate preparation.[19][21]

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the protein after conjugation, especially under reducing conditions to separate the heavy and light chains of an antibody.

C. Analysis of Protein Structure and Function

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the protein. A comparison of the CD spectra of the native and conjugated protein can reveal any significant conformational changes induced by the conjugation process.[11][22][23]

-

In Vitro Binding Assays: The biological activity of the conjugated protein, particularly for antibodies, must be confirmed. This is typically done using an ELISA or flow cytometry-based assay to measure the binding affinity of the conjugate to its target antigen.[14]

Protocol 5: Radiolabeling of a DOTA-Antibody Conjugate with ¹⁷⁷Lu

This protocol is a general guide for radiolabeling a DOTA-conjugated antibody.[1][8][18][24]

Materials:

-

Purified DOTA-antibody conjugate

-

¹⁷⁷LuCl₃ in dilute HCl

-

Labeling Buffer: 0.25 M Ammonium Acetate, pH 5.0-5.5

-

Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

-

Purification system (e.g., PD-10 desalting column)

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free microcentrifuge tube, combine the DOTA-antibody conjugate (e.g., 100 µg) with the Labeling Buffer.

-

Add the ¹⁷⁷LuCl₃ solution (e.g., 1-10 mCi, depending on the desired specific activity).

-

-

Radiolabeling Reaction:

-

Gently mix and incubate the reaction mixture at 37-40°C for 30-60 minutes.

-

-

Quenching:

-

Add a small volume of the DTPA Quenching Solution to complex any unchelated ¹⁷⁷Lu.

-

Incubate for an additional 5-10 minutes at room temperature.

-

-

Purification:

-

Purify the radiolabeled antibody from free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA using a PD-10 desalting column equilibrated with PBS.

-

Collect fractions and identify the radiolabeled antibody peak using a gamma counter.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC).

-

Calculate the specific activity (radioactivity per unit mass of antibody).

-

Conclusion

The successful conjugation of chelators to proteins is a multi-step process that requires careful optimization of reaction conditions and thorough characterization of the final product. The choice of chelator and conjugation strategy should be tailored to the specific application to ensure the formation of a stable, functional immunoconjugate. This guide provides a foundational understanding and practical protocols for researchers entering this exciting and rapidly evolving field, which holds immense promise for the future of personalized medicine.

References

- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toolify.ai [toolify.ai]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 7. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flowchart Creation [developer.mantidproject.org]

- 10. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. furthlab.xyz [furthlab.xyz]